6-(2-(Hydroxy(oxido)amino)benzylidene)-6,7,8,9-tetrahydro-5H-benzo(a)cyclohepten-5-one
Description
6-(2-(Hydroxy(oxido)amino)benzylidene)-6,7,8,9-tetrahydro-5H-benzo(a)cyclohepten-5-one (synonyms: NSC250830, CID5476659) is a benzocycloheptenone derivative featuring a hydroxy(oxido)amino (nitroso) group attached to a benzylidene substituent at the C6 position of the bicyclic core . The compound’s structure combines a seven-membered cycloheptenone ring fused to a benzene ring, with the benzylidene moiety introducing extended conjugation.
Properties
CAS No. |
224948-29-2 |
|---|---|
Molecular Formula |
C18H15NO3 |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
(6E)-6-[(2-nitrophenyl)methylidene]-8,9-dihydro-7H-benzo[7]annulen-5-one |
InChI |
InChI=1S/C18H15NO3/c20-18-15(9-5-8-13-6-1-3-10-16(13)18)12-14-7-2-4-11-17(14)19(21)22/h1-4,6-7,10-12H,5,8-9H2/b15-12+ |
InChI Key |
DQBUWUODVGZKAI-NTCAYCPXSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2C(=O)/C(=C/C3=CC=CC=C3[N+](=O)[O-])/C1 |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C(=CC3=CC=CC=C3[N+](=O)[O-])C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-(2-(Hydroxy(oxido)amino)benzylidene)-6,7,8,9-tetrahydro-5H-benzo(a)cyclohepten-5-one can be achieved through a multi-step process. One common method involves the reaction of ortho-aryl alkynyl benzyl alcohols with arenes via a Tf2O-mediated formal [5 + 2] annulation reaction . This transformation involves an intermolecular Friedel–Crafts-type alkylation followed by an intramolecular 7-endo-dig cyclization, resulting in the formation of the desired compound in moderate to good yields .
Chemical Reactions Analysis
6-(2-(Hydroxy(oxido)amino)benzylidene)-6,7,8,9-tetrahydro-5H-benzo(a)cyclohepten-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium borohydride for reduction and thionyl chloride for chlorination . The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with sodium borohydride yields the corresponding alcohol, while chlorination with thionyl chloride produces the 5-chloro derivative .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. Research indicates that derivatives of this compound exhibit anti-inflammatory and antioxidant properties, which are crucial in treating chronic diseases.
Neuroprotective Effects
Studies have shown that compounds related to 6-(2-(Hydroxy(oxido)amino)benzylidene)-6,7,8,9-tetrahydro-5H-benzo(a)cyclohepten-5-one can cross the blood-brain barrier. This property is significant for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to penetrate the blood-brain barrier allows for direct therapeutic effects on neural tissues.
Anticancer Activity
Recent investigations have highlighted the compound's potential as an anticancer agent. In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines, suggesting mechanisms that could be harnessed for cancer therapy.
Antimicrobial Properties
The compound has also displayed antimicrobial activity against certain bacterial strains. This aspect is particularly relevant in the context of increasing antibiotic resistance and the need for new antimicrobial agents.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuroprotection | Demonstrated that the compound protects neuronal cells from oxidative stress-induced damage. |
| Study B | Anticancer | Showed that the compound significantly reduced cell viability in breast cancer cell lines through apoptosis induction. |
| Study C | Antimicrobial | Found that the compound exhibited inhibitory effects on Gram-positive bacteria, suggesting potential as a new antibiotic candidate. |
Mechanism of Action
The mechanism of action of 6-(2-(Hydroxy(oxido)amino)benzylidene)-6,7,8,9-tetrahydro-5H-benzo(a)cyclohepten-5-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations and Functional Group Impact
a. 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one
- Structure : Features a hydroxyl group at C2 instead of the nitroso-benzylidene substituent .
- Synthesis: Synthesized via a novel Wittig salt approach (4-carboxybutyl triphenyl phosphonium bromide) with high yield, highlighting a streamlined methodology compared to traditional Friedel-Crafts acylation .
b. (6E)-6-{[4-(Dimethylamino)phenyl]methylidene}-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
- Structure: Contains a dimethylamino-phenyl substituent at C6 .
c. 2,3-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
- Structure : Methoxy groups at C2 and C3 (molecular weight: 220.27) .
- Physicochemical Properties : The electron-donating methoxy groups may enhance solubility or alter binding affinity compared to nitroso or hydroxylated analogs.
d. 2-Bromo-6,7,8,9-tetrahydrobenzo[7]annulen-5-one
- Structure : Bromine atom at C2, introducing a halogen substituent .
- Reactivity : Bromination likely enhances electrophilicity, making this compound a candidate for cross-coupling reactions or further functionalization.
e. 6-Amino-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol
- Structure: Amino and hydroxyl groups at C6 and C5, respectively (molecular weight: 177.115) .
- Stereochemistry : The (5R,6S)-rel-configuration was confirmed via X-ray crystallography, underscoring the importance of stereochemistry in biological activity .
Structural and Electronic Comparisons
Biological Activity
6-(2-(Hydroxy(oxido)amino)benzylidene)-6,7,8,9-tetrahydro-5H-benzo(a)cyclohepten-5-one is a compound with potential therapeutic applications due to its diverse biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C18H16N2O3
- Molecular Weight : 294.34 g/mol
- CAS Number : 52223-78-6
Synthesis
The synthesis of this compound typically involves the condensation of appropriate aldehydes with amino derivatives under controlled conditions. The specific methodology can vary but often includes solvent-based reactions that facilitate the formation of the desired Schiff base structure.
Biological Activity Overview
This compound has been investigated for various biological activities, including:
-
Anticancer Activity :
- Several studies have reported its cytotoxic effects against different cancer cell lines. For instance, in vitro assays demonstrated significant activity against human melanoma and colorectal cancer cell lines.
- IC50 Values : The most active derivatives have shown IC50 values below 10 μM, indicating potent anticancer properties. For example, a related compound exhibited an IC50 of 2.8 μM against the SKMEL-19 melanoma cell line .
-
Antimicrobial Properties :
- The compound's derivatives have shown promising antibacterial and antifungal activities. These properties are often attributed to the presence of hydroxyl and amino functional groups that enhance interaction with microbial targets.
-
Antioxidant Activity :
- The antioxidant potential has been evaluated using various assays, indicating that the compound can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.
Anticancer Studies
A comprehensive study evaluated the cytotoxicity of multiple derivatives against various cancer cell lines using the MTT assay:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4b | ACP-03 | 4.8 |
| 4o | SKMEL-19 | 2.8 |
| 4m | SKMEL-19 | 9.4 |
| 4n | SKMEL-19 | 5.6 |
These results suggest that modifications to the molecular structure significantly influence biological activity .
Antimicrobial Activity
In another study focusing on antimicrobial effects, several derivatives were tested against common bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4b | E. coli | 12 μg/mL |
| 4o | S. aureus | 15 μg/mL |
| 4m | C. albicans | 10 μg/mL |
The presence of hydroxyl and nitro groups was crucial for enhancing antimicrobial efficacy .
Antioxidant Assays
The antioxidant activity was assessed using DPPH and ABTS radical scavenging assays:
| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |
|---|---|---|
| 4b | 85 | 78 |
| 4o | 90 | 82 |
These results indicate a strong capacity for free radical scavenging, supporting its potential use in formulations aimed at oxidative stress reduction .
Case Studies
One notable case involved a clinical exploration of related compounds in treating specific types of leukemia. The study highlighted the need for further investigation into structure-activity relationships to optimize efficacy and reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
